![molecular formula C9H19N5 B13174010 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dimethylamino group and a diethylamino group attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with dimethylamine and diethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and catalytic processes, can also be explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Applications De Recherche Scientifique
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
5-(Dimethylamino)methyl-1,2,4-triazole: A closely related compound with similar structural features.
N,N-Diethyl-1,2,4-triazole: Another derivative with diethylamino substitution.
Uniqueness
5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both dimethylamino and diethylamino groups, which confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its binding affinity to specific targets and broaden its range of applications.
Propriétés
Formule moléculaire |
C9H19N5 |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
5-[(dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H19N5/c1-5-14(6-2)9-10-8(11-12-9)7-13(3)4/h5-7H2,1-4H3,(H,10,11,12) |
Clé InChI |
AZVNJTQBQNCLFZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=NNC(=N1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


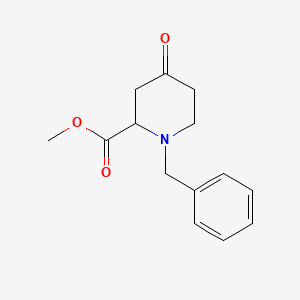
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

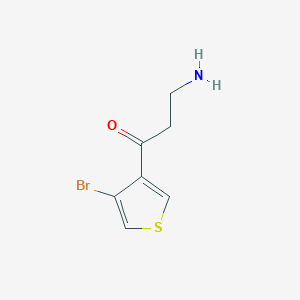
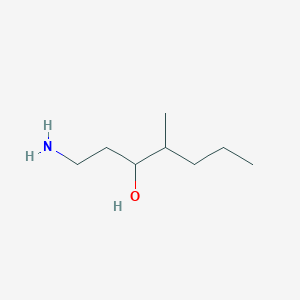
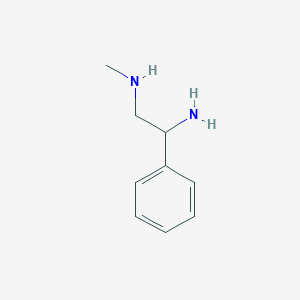

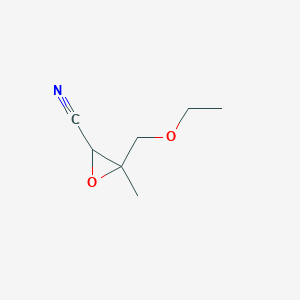
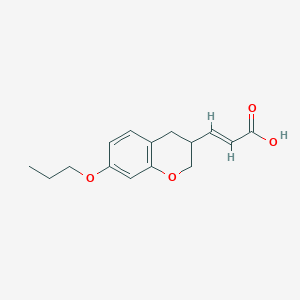
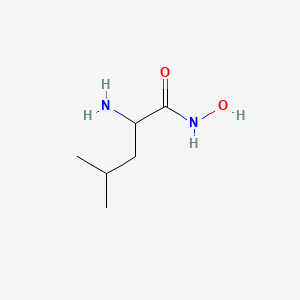
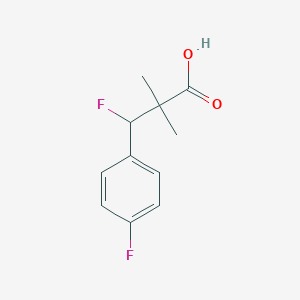
![3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
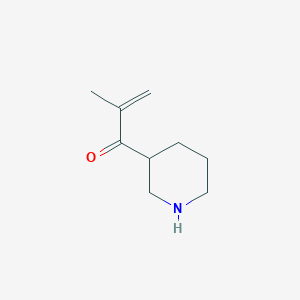
![N-[(Azepan-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13173981.png)
